molecular formula C21H20O9 B12383406 chrysin 6-C-glucoside

chrysin 6-C-glucoside

Cat. No.: B12383406
M. Wt: 416.4 g/mol
InChI Key: KLLCDVSOGLKTDV-VJXVFPJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysin 6-C-glucoside can be synthesized through biotransformation using engineered strains of Escherichia coli. The process involves the introduction of heterologous uridine diphosphate-glucose biosynthetic genes and glucose facilitator diffusion protein into the E. coli cells. The engineered strains convert chrysin to this compound with a conversion rate of up to 50% under optimized conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation using bioengineered E. coli strains. The fermentation process involves the supplementation of chrysin and the use of high-performance liquid chromatography for product isolation and purification .

Chemical Reactions Analysis

Types of Reactions: Chrysin 6-C-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. The glycosylation reaction is catalyzed by uridine diphospho-glycosyltransferases, which attach glucose to the chrysin molecule .

Common Reagents and Conditions:

    Glycosylation: Uridine diphosphate-glucose, glycosyltransferases, and engineered microbial strains.

    Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Hydrolysis: Acidic or enzymatic conditions to cleave the glycosidic bond.

Major Products:

    Glycosylation: this compound.

    Oxidation: Oxidized derivatives of this compound.

    Hydrolysis: Chrysin and glucose.

Scientific Research Applications

Comparison with Similar Compounds

Chrysin 6-C-glucoside is unique compared to other similar compounds due to its C-glycosylation, which enhances its stability and solubility. Similar compounds include:

This compound stands out due to its enhanced properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

IUPAC Name

5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C21H20O9/c22-8-14-17(25)19(27)20(28)21(30-14)16-11(24)7-13-15(18(16)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21+/m1/s1

InChI Key

KLLCDVSOGLKTDV-VJXVFPJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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